molecular formula C10H9ClO3 B1314744 Benzoic acid, 3-chloro-4-(2-propenyloxy)- CAS No. 65650-44-4

Benzoic acid, 3-chloro-4-(2-propenyloxy)-

Cat. No.: B1314744
CAS No.: 65650-44-4
M. Wt: 212.63 g/mol
InChI Key: HTGLHHTUDXADCW-UHFFFAOYSA-N
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Description

Benzoic acid, 3-chloro-4-(2-propenyloxy)- is an organic compound with a complex structure that includes a benzoic acid core substituted with a chlorine atom and a propenyloxy group. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-chloro-4-(2-propenyloxy)- typically involves the etherification of 3-chloro-4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propenyloxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of safety and efficiency. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid can be carried out in a continuous flow droplet-based microreactor, optimizing reaction conditions to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-chloro-4-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the propenyloxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzoic acid, 3-chloro-4-(2-propenyloxy)- is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research explores its potential as a pharmacological agent.

    Industry: It is used in the production of dyes, plastics, and herbicides.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-chloro-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzoic acid: Similar in structure but lacks the propenyloxy group.

    4-Chlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.

    3-Chloro-4-hydroxybenzoic acid: Precursor in the synthesis of Benzoic acid, 3-chloro-4-(2-propenyloxy)-.

Properties

IUPAC Name

3-chloro-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGLHHTUDXADCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472177
Record name Benzoic acid, 3-chloro-4-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65650-44-4
Record name Benzoic acid, 3-chloro-4-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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